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Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial
enzyme in the regulation of endosomal trafficking.[1][2][3] PIKfyve synthesizes
phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2), a lipid messenger that plays a key role
in the maturation of endosomes and the budding of vesicles from late endosomes.[1][4]
Inhibition of PIKfyve with YM-201636 leads to a rapid and reversible disruption of endosomal
trafficking, characterized by the formation of large vacuoles derived from late endosomes and
lysosomes.[1][5][6] This unique phenotype makes YM-201636 a valuable tool for studying the
dynamics of the endo-lysosomal system in live cells. These application notes provide detailed
protocols for utilizing YM-201636 in live-cell imaging experiments to investigate endosomal
trafficking and related cellular processes.

Mechanism of Action

YM-201636 specifically targets PIKfyve, thereby inhibiting the production of PtdIns(3,5)P2.[1]
This leads to a cascade of effects on the endosomal pathway, including:

» Blocked Endosome Maturation: The transition from early to late endosomes and subsequent
fusion with lysosomes is impaired.[7]
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e Accumulation of Enlarged Endosomes: Inhibition of PIKfyve results in the formation of

swollen endosomal/lysosomal vesicles.[1][5][6]

» Defective Cargo Sorting and Recycling: The proper sorting and recycling of cellular

components, such as receptors and other proteins, from the endosomes are disrupted.[1][8]

« Inhibition of Retroviral Budding: YM-201636 has been shown to block the exit of retroviruses

from infected cells, a process that relies on the endosomal sorting machinery.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for YM-201636 based on published

literature.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636

Target Kinase IC50 (nM) Reference
PIKfyve 33 [1][21[3]
p110a (PI3Ka) 3000 - 3300 [1][2]

Fabl (yeast orthologue) >5000 [1][2]

Type lly PtdInsP kinase >10000 [2]

Type la PtdInsP kinase >2000 [2]

Table 2: Cellular Activity of YM-201636

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://link.springer.com/article/10.1038/sj.embor.7401155
https://www.biorxiv.org/content/10.1101/2024.04.19.590364v2.full-text
https://journals.biologists.com/jcs/article/138/1/jcs262236/364977/PIKFYVE-inhibition-induces-endosome-and-lysosome
https://link.springer.com/article/10.1038/sj.embor.7401155
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877718/
https://link.springer.com/article/10.1038/sj.embor.7401155
https://www.selleckchem.com/products/ym201636.html
https://link.springer.com/article/10.1038/sj.embor.7401155
https://www.medchemexpress.com/ym-201636.html
https://www.selleckchem.com/products/ym201636.html
https://link.springer.com/article/10.1038/sj.embor.7401155
https://www.medchemexpress.com/ym-201636.html
https://link.springer.com/article/10.1038/sj.embor.7401155
https://www.medchemexpress.com/ym-201636.html
https://www.medchemexpress.com/ym-201636.html
https://www.medchemexpress.com/ym-201636.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

] ) Incubation
Cellular Effect Cell Line Concentration ) Reference
Time
Induction of
swollen vesicle NIH3T3 400 nM (EC50) 120 min [2]
phenotype
Inhibition of
PtdIns(3,5)P2 NIH3T3 800 nM Not Specified [3]
production
o Moloney
Inhibition of T -~
] ] leukemia virus- 800 nM Not Specified [9]
retroviral budding )
expressing cells
Inhibition of
insulin-activated 3T3L1 )
) 54 nM (IC50) 30 min 9]
2-deoxyglucose adipocytes
uptake
Cytotoxic effects
Calul (NSCLC) 15.03 uM 72 h [8]
(IC50)
Cytotoxic effects HCC827
11.07 uM 72 h [8]
(IC50) (NSCLC)
Cytotoxic effects
H1299 (NSCLC) 74.95 uM 72 h [8]

(IC50)

Experimental Protocols
Protocol 1: Live-Cell Imaging of YM-201636-Induced
Endosomal Swelling

This protocol describes the steps to visualize the characteristic vacuolation of endosomes upon
treatment with YM-201636 in real-time.

Materials:
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o Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for live-cell
imaging.

o Complete cell culture medium.

e Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

e YM-201636 stock solution (e.g., 10 mM in DMSO).

o Fluorescent endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 or
LAMP1-RFP for late endosomes/lysosomes). Transfection reagents if using plasmids.

» Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

o Cell Seeding: Seed cells on imaging-quality dishes at a density that will result in 50-70%
confluency on the day of the experiment.

» Transfection (Optional): If using fluorescent protein-tagged markers, transfect the cells
according to the manufacturer's protocol and allow for protein expression (typically 24-48
hours).

e Preparation of YM-201636 Working Solution: Dilute the YM-201636 stock solution in pre-
warmed live-cell imaging medium to the desired final concentration (e.g., 800 nM).

» Microscope Setup: Equilibrate the live-cell imaging microscope's environmental chamber to
37°C and 5% CO2.

e Imaging:

o Replace the cell culture medium with pre-warmed live-cell imaging medium.

o Place the dish on the microscope stage and locate a field of view with healthy,
fluorescently labeled cells.

o Acquire baseline images (time 0) before adding the compound.
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o Carefully add the YM-201636 working solution to the cells.

o Immediately start time-lapse imaging, acquiring images every 1-5 minutes for a total
duration of 1-3 hours.

o Data Analysis: Analyze the time-lapse series to observe the formation and growth of
vacuoles. Quantify the size and number of vacuoles over time using image analysis software
(e.g., ImageJ/Fiji).

Protocol 2: Investigating Cargo Trafficking with YM-
201636

This protocol allows for the investigation of how YM-201636 affects the trafficking of specific
cargo, such as the epidermal growth factor receptor (EGFR).

Materials:

Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes.
e Serum-free cell culture medium.

 Live-cell imaging medium.

* YM-201636 stock solution.

e Fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488).

e Hoechst 33342 or another nuclear stain (optional).

Procedure:

e Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. Prior to the experiment,
serum-starve the cells for 4-6 hours to reduce basal receptor activation.

e Pre-treatment with YM-201636:

o Replace the medium with serum-free medium containing the desired concentration of YM-
201636 (e.g., 800 nM) or a vehicle control (DMSO).
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o Incubate for 30-60 minutes at 37°C.

e Cargo Loading:

o Add the fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488 at 50-100 ng/mL) to the
cells.

o Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.
o Live-Cell Imaging of Internalization and Trafficking:

o Wash the cells with cold PBS to remove unbound cargo.

o Replace with pre-warmed live-cell imaging medium (containing YM-201636 or vehicle).

o Immediately begin time-lapse imaging on a pre-warmed microscope stage (37°C, 5%
CO2).

o Acquire images every 2-10 minutes for 1-2 hours to track the internalization and
subsequent trafficking of the cargo.

» Data Analysis: Observe the localization of the fluorescent cargo over time. In control cells,
the cargo should traffic from the cell surface to early endosomes and then to late
endosomes/lysosomes for degradation. In YM-201636-treated cells, the cargo is expected to
accumulate in the swollen endosomal compartments.[1] Quantify the colocalization of the
cargo with endosomal markers if co-transfected.

Visualizations
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PIKfyve Signaling and its Inhibition by YM-201636
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Caption: Mechanism of YM-201636 action on endosomal trafficking.
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General Workflow for Live-Cell Imaging with YM-201636

1. Cell Preparation
- Seed cells on imaging dish
- Transfect with fluorescent markers (optional)

'

2. Microscope Setup
- Equilibrate environmental chamber
(37°C, 5% CO2)

y

3. Baseline Imaging
- Acquire images before treatment

y

4. Treatment
- Add YM-201636 at desired concentration

y

5. Time-Lapse Imaging
- Acquire images at regular intervals

y

6. Data Analysis
- Quantify changes in endosome morphology
and cargo localization
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Caption: Experimental workflow for live-cell imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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